molecular formula C6H7F3O4 B1441289 Ethyl 2,2,2-trifluoroethyl oxalate CAS No. 1269151-38-3

Ethyl 2,2,2-trifluoroethyl oxalate

Cat. No.: B1441289
CAS No.: 1269151-38-3
M. Wt: 200.11 g/mol
InChI Key: KWTUHAQSICWITR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl 2,2,2-trifluoroethyl oxalate plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied as a fluorinated additive in electrochemical capacitor electrolytes, where it improves stability at high voltages . The compound’s interactions with biomolecules often involve the ester linkage (C-O-C) between the ethyl group and the oxalate, as well as reactions involving the carbonyl groups and the trifluoroethyl moiety.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, in lithium-ion batteries, the compound’s stability prevents extensive electrolyte oxidation, which is crucial for enhancing the longevity and efficiency of the cells . This suggests that this compound may have similar stabilizing effects on cellular components in biological systems.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ester linkage and oxalate group are key functional groups that participate in these interactions. For instance, the trifluoroethyl group can form hydrogen bonds with biomolecules, influencing their structure and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under high pressure and can form films that increase the flash point, enhancing safety Over time, its stability and low volatility make it a reliable reagent for long-term experiments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as stabilizing cellular components and enhancing metabolic processes. At high doses, it may cause toxic or adverse effects. Studies on lithium-ion batteries have shown that the compound’s stability prevents extensive oxidation, suggesting that it may have a threshold effect in biological systems as well .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ester linkage can be susceptible to hydrolysis under acidic or basic conditions, yielding oxalic acid, ethanol, and trifluoroethanol. These metabolic products can further participate in biochemical reactions, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its non-polar trifluoroethyl group may limit its solubility in water, affecting its localization and accumulation in specific cellular compartments. The compound’s ability to form films and increase the flash point suggests that it may accumulate in lipid-rich areas of cells and tissues .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its ester linkage and oxalate group can interact with cellular components, affecting its activity and function

Scientific Research Applications

Energy Storage Systems

Ethyl 2,2,2-trifluoroethyl oxalate is extensively used in lithium-ion batteries and electrochemical capacitors. Its role as an electrolyte additive enhances the stability of battery components at high voltages.

  • Mechanism of Action : The compound interacts with various components in the battery system to improve self-discharge behavior and high-temperature cycle performance. It stabilizes electrolytes by preventing extensive oxidation, which is crucial for enhancing the longevity and efficiency of lithium-ion cells.
  • Case Study : In a study involving lithium-ion batteries, the incorporation of this compound improved the performance metrics significantly compared to traditional carbonate-based electrolytes. The compound's stability at elevated temperatures led to better cycle life and efficiency.

Organic Synthesis

The compound is utilized in organic synthesis due to its stability and low volatility. It serves as a versatile reagent in various chemical reactions including esterification and acylation processes.

  • Synthesis Methods : this compound can be synthesized through a straightforward parallel synthesis approach involving trifluoroacetic acid derivatives.

Biochemical Research

This compound has been investigated for its biochemical properties and interactions with cellular components.

  • Biochemical Pathways : It influences several biochemical pathways by modulating enzyme activity and gene expression related to metabolic processes. The hydrolysis products of this compound—oxalic acid and trifluoroethanol—can further participate in cellular metabolism.
  • Cellular Effects : At low concentrations, it stabilizes cellular components; however, higher doses may induce toxicity. Its fluorinated structure contributes to oxidative stability in electrolytes used for energy storage applications.

Summary of Research Findings

AspectFindings
Chemical StructureTrifluoroethyl ester of oxalic acid
Biochemical RoleEnhances stability in lithium-ion battery electrolytes
Cellular ImpactModulates cell signaling and gene expression
Dosage DependencyLow doses beneficial; high doses potentially toxic
Metabolic PathwaysInfluences enzyme activity and metabolite levels

Biological Activity

Ethyl 2,2,2-trifluoroethyl oxalate (CAS No. 1269151-38-3) is a fluorinated ester derived from oxalic acid, notable for its unique chemical properties and potential applications in various biochemical contexts. This article explores its biological activity, mechanisms of action, and implications in energy storage and cellular processes.

This compound is a colorless, odorless liquid with a boiling point of 98°C and a melting point of -60°C. The compound features a trifluoroethyl group, which enhances its stability and reactivity in biochemical systems. Its structure can be represented as follows:

C4H3F3O4\text{C}_4\text{H}_3\text{F}_3\text{O}_4

Target Interactions

This compound primarily interacts with various enzymes and proteins involved in energy storage systems, particularly in lithium-ion batteries. Its role as an electrolyte additive enhances the stability of battery components at high voltages, thus improving performance metrics such as self-discharge behavior and cycle life .

Biochemical Pathways

The compound influences several biochemical pathways:

  • Cell Signaling : It modulates cell signaling pathways by interacting with membrane receptors and intracellular proteins.
  • Gene Expression : The compound has been shown to affect gene expression related to metabolic processes .
  • Metabolic Flux : It alters metabolic pathways by influencing enzyme activity and metabolite levels through its hydrolysis products—oxalic acid, ethanol, and trifluoroethanol—which can further participate in cellular metabolism .

Cellular Effects

This compound exhibits various effects on cellular functions:

  • Stabilization : At low concentrations, it stabilizes cellular components and enhances metabolic activities. However, at higher doses, it may induce toxicity .
  • Oxidative Stability : The fluorinated structure contributes to oxidative stability in electrolytes used for energy storage applications .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

  • Low Doses : Beneficial effects include enhanced metabolic processes.
  • High Doses : Potential adverse effects may arise due to toxicity or disruption of normal cellular functions .

Transport and Distribution

The compound's transport within biological systems is influenced by its chemical properties:

  • Solubility : The non-polar trifluoroethyl group limits solubility in aqueous environments but allows for accumulation in lipid-rich areas.
  • Subcellular Localization : this compound can localize to specific organelles due to interactions with cellular components .

Case Study 1: Lithium-Ion Batteries

In studies involving lithium-ion batteries, this compound has been shown to improve the performance of electrolytes by enhancing their stability under high voltage conditions. This results in better cycle life and efficiency compared to traditional carbonate-based electrolytes .

Case Study 2: Oxalate Metabolism

Research on dietary oxalates indicates that compounds similar to this compound can influence urinary oxalate excretion through metabolic pathways involving gut microbiota. For instance, certain Lactobacillus strains have been identified to metabolize oxalates effectively .

Summary of Research Findings

AspectFindings
Chemical StructureTrifluoroethyl ester of oxalic acid
Biochemical RoleEnhances stability in lithium-ion battery electrolytes
Cellular ImpactModulates cell signaling and gene expression
Dosage DependencyLow doses beneficial; high doses potentially toxic
Metabolic PathwaysInfluences enzyme activity and metabolite levels

Properties

IUPAC Name

1-O-ethyl 2-O-(2,2,2-trifluoroethyl) oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O4/c1-2-12-4(10)5(11)13-3-6(7,8)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTUHAQSICWITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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